molecular formula C14H10Cl3NO3S B2792796 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-85-6

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2792796
CAS No.: 339107-85-6
M. Wt: 378.65
InChI Key: MDXHVEWEFLPNEK-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C14H10Cl3NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, in an organic solvent like dichloromethane.

    Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorophenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
  • 2-[(3-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
  • 2-[(3-chlorophenyl)sulfonyl]-N-(2,5-dichlorophenyl)acetamide

Uniqueness

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both sulfonyl and acetamide groups also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3S/c15-9-2-1-3-11(6-9)22(20,21)8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHVEWEFLPNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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